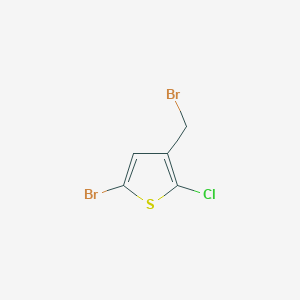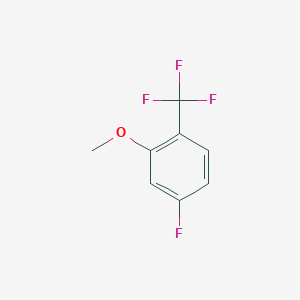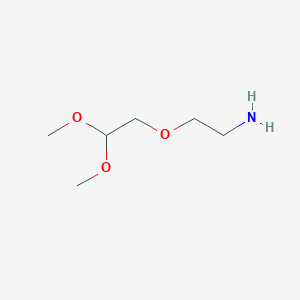![molecular formula C8H6FNO2 B1442009 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 560082-51-1](/img/structure/B1442009.png)
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été évalué pour son potentiel à lutter contre les infections microbiennes. Il a montré une activité antibactérienne significative et une activité antifongique modérée. Ces propriétés en font un candidat pour le développement de nouveaux agents antimicrobiens, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Études de Docking Moléculaire
Des études de docking moléculaire ont été menées pour comprendre l'interaction de ce composé avec diverses protéines. Par exemple, des études de docking avec la structure cristalline de l'oxydoréductase d'Escherichia coli et de Candida albicans ont été réalisées. Ces études sont cruciales pour la conception et le développement de médicaments, fournissant des informations sur les affinités de liaison et les puissances inhibitrices des médicaments potentiels .
Inhibition de l'Histone Désacétylase
Ce composé a été utilisé pour créer des dérivés qui ciblent les histone désacétylases (HDAC). Les inhibiteurs de HDAC sont des agents thérapeutiques prometteurs dans le traitement du cancer car ils peuvent induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Les dérivés de la 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one ont montré une bonne activité dans l'inhibition de la HDAC, ce qui est essentiel dans leur activité anticancéreuse .
Activité Anticancéreuse
Outre l'inhibition de la HDAC, le composé a été testé contre diverses lignées de cellules cancéreuses humaines, notamment le cancer du côlon, de la prostate et du poumon. Les tests de cytotoxicité et anticancéreux ont donné des résultats prometteurs, indiquant son potentiel comme structure de base pour le développement de nouveaux médicaments anticancéreux .
Impact sur le Cycle Cellulaire et l'Apoptose
L'impact de ce composé sur le cycle cellulaire et l'apoptose a été étudié, en particulier dans les lignées de cellules cancéreuses du côlon. Ces études sont essentielles pour comprendre comment le composé induit la mort cellulaire et pourraient conduire au développement de thérapies anticancéreuses ciblées .
Échafaudage en Chimie Médicinale
L'échafaudage du 1,3,4-oxadiazole, auquel appartient ce composé, a démontré un large éventail de propriétés biologiques. Il a été utilisé comme plateforme pour développer des médicaments avec diverses actions pharmacologiques, telles que des activités bactéricide, fongicide, insecticide, analgésique, anticancéreuse, anti-VIH et déprimante du SNC .
Mécanisme D'action
Benzoxazines
are a class of heterocyclic organic compounds . They have been studied for their potential applications in various fields due to their unique properties. Here’s some general information about benzoxazines:
Target of Action
For example, some benzoxazines have been studied for their antiproliferative activity against certain cancer cell lines .
Mode of Action
The mode of action of benzoxazines can vary depending on their specific chemical structure and the biological target they interact with. Some benzoxazines have been shown to undergo a tandem reaction with other compounds, resulting in the formation of new compounds .
Biochemical Pathways
Benzoxazines in general can participate in various chemical reactions and may affect different biochemical pathways depending on their specific structure and the biological system they interact with .
Result of Action
Some benzoxazines have been studied for their potential antiproliferative effects against certain cancer cell lines .
Analyse Biochimique
Biochemical Properties
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cell signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity. These interactions highlight the compound’s potential impact on metabolic health and disease .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms influence the compound’s localization and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)


![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)


![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
